molecular formula C14H15IN2O5 B4000922 methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4000922
M. Wt: 418.18 g/mol
InChI Key: XRRLKAWZYGSMOO-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H15IN2O5 and its molecular weight is 418.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.00257 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Liquid Crystal Properties

Pyrimidine derivatives have been synthesized and examined for their liquid crystal properties, suggesting potential applications in material science and display technologies. Specifically, compounds with certain substituents show nematic or smectic liquid crystal phases, indicating their utility in developing new materials for electronic displays and optical devices (Mikhaleva, 2003).

Antiviral Activity

Some pyrimidine derivatives demonstrate significant antiviral activities, particularly against retroviruses. This highlights their potential in pharmacology as lead compounds for developing new antiretroviral drugs. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, illustrating the potential of pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).

Chemical Synthesis and Reactions

Research on pyrimidine derivatives also encompasses their chemical synthesis and reactions, offering insights into the versatility and reactivity of these compounds. For instance, studies on the synthesis of pyrimidine derivatives through various chemical reactions provide foundational knowledge for further chemical, material, or pharmacological research (Bullock et al., 1972).

Novel Compounds with Biological Activity

The synthesis of novel pyrimidine derivatives has led to the discovery of compounds with promising biological activities, including anti-inflammatory and analgesic effects. This underscores the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antioxidant and Radioprotective Activities

Pyrimidine derivatives have been investigated for their antioxidant and radioprotective activities, indicating their potential in mitigating oxidative stress and protecting against radiation-induced damage. Such properties suggest applications in developing protective agents against radiation exposure (Mohan et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific safety data, it’s difficult to assess the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex molecules, or as a lead compound in drug discovery .

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O5/c1-6-10(13(19)22-3)11(17-14(20)16-6)7-4-8(15)12(18)9(5-7)21-2/h4-5,11,18H,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRLKAWZYGSMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)I)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.